methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a chlorobenzamido group attached to the isoquinoline ring, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to be effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a mechanism different from traditional antibiotics . For instance, benzimidazole derivatives have been recognized as key functional proteins in bacterial cell division and are considered potential targets for the development of novel antibacterial agents .
Biochemical Pathways
For example, thiazole derivatives, which share a similar heterocyclic structure, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
Based on the activities of similar compounds, it can be inferred that f2416-0982 may have a broad range of biological activities, potentially including antimicrobial, antifungal, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction. This involves the reaction of 2-chlorobenzoic acid with the isoquinoline derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand the structure-activity relationship of isoquinoline derivatives and their biological effects.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorobenzamido)benzoate
- Methyl 2-(4-chlorobenzamido)benzoate
- Methyl 2-(2-chlorobenzamido)-4-methylbenzoate
Uniqueness
Methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the isoquinoline core, which imparts distinct chemical and biological properties compared to other benzamido derivatives. The combination of the isoquinoline ring and the chlorobenzamido group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
methyl 7-[(2-chlorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-18(23)21-9-8-12-6-7-14(10-13(12)11-21)20-17(22)15-4-2-3-5-16(15)19/h2-7,10H,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBYJNXNGCFQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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